Benzoyl-L-histidine monohydrate is synthesized from L-histidine, an essential amino acid found in various proteins. The compound is categorized as an amino acid derivative, specifically a benzoylated form of histidine. The CAS Registry Number for Benzoyl-L-histidine monohydrate is 39145-52-3, indicating its unique identification in chemical databases .
The synthesis of Benzoyl-L-histidine typically involves the acylation of L-histidine with benzoyl chloride or benzoyl anhydride. A common method includes:
This method yields Benzoyl-L-histidine with high purity, typically over 99% as verified by high-performance liquid chromatography .
Benzoyl-L-histidine monohydrate has a complex molecular structure characterized by:
Crystallographic studies can provide detailed insights into its three-dimensional structure, revealing hydrogen bonding interactions and molecular packing that influence its physical properties and reactivity .
Benzoyl-L-histidine can undergo various chemical reactions typical for amino acids, including:
These reactions are significant in synthetic organic chemistry and biochemistry, particularly in peptide synthesis and modification .
The mechanism of action for Benzoyl-L-histidine primarily revolves around its role as a substrate or inhibitor in enzymatic reactions. The benzoyl group protects the amino group, facilitating specific interactions with enzymes that recognize histidine residues.
In biochemical contexts, Benzoyl-L-histidine can mimic histidine's behavior in proteins, influencing enzyme activity and stability through competitive inhibition or substrate analog mechanisms. This property is particularly useful in studying enzyme kinetics and protein interactions .
Benzoyl-L-histidine monohydrate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, including biochemical assays and drug formulation .
Benzoyl-L-histidine monohydrate has several scientific applications:
The imidazole ring reactivity in histidine presents significant challenges in achieving selective N(π)- versus N(τ)-benzoylation. Advanced protecting group strategies have been developed to address this regioselectivity challenge. Fmoc-protected histidine derivatives enable selective benzoylation at the alpha-amino group with minimal imidazole side reactions when using mild acylating agents like benzoyl chloride in dichloromethane at 0°C [4] [7]. This approach achieves >95% regioselectivity by exploiting the steric hindrance of the bulky Fmoc group.
Comparative studies of protecting groups reveal distinct advantages:
Table 1: Protecting Group Efficiency in Histidine Benzoylation
Protecting Group | Regioselectivity (%) | Deprotection Yield (%) | Major Side Products |
---|---|---|---|
Fmoc | >95 | 92 | <1% Di-benzoylated |
Boc | 85-90 | 88 | 5-8% Imidazole adducts |
Trityl | 98 | 75 | <2% Ring-opened |
Z | 80-85 | 90 | 3-5% Carbamate byproducts |
Microwave-assisted synthesis has emerged as a powerful tool, reducing reaction times from 12 hours to <30 minutes while maintaining yields above 85% [6]. This technique employs controlled energy delivery to minimize thermal degradation pathways that commonly affect histidine derivatives under conventional heating.
The monohydrate stabilization of benzoyl-L-histidine critically depends on solvent-water interactions during crystallization. Systematic studies identify acetone-water mixtures (7:3 v/v) as optimal for producing phase-pure monohydrate crystals with consistent stoichiometric water content [6] [7]. This solvent system achieves controlled water activity (a_w = 0.35-0.45) that favors monohydrate nucleation over anhydrous or dihydrate forms.
Key crystallization parameters include:
Table 2: Solvent Effects on Monohydrate Crystallization
Solvent System | Crystal Form Yield (%) | Water Content (%) | Hygroscopicity (mg/g) |
---|---|---|---|
Ethanol-water | 60 | 6.2±0.3 | 12.5 |
Acetonitrile-water | 75 | 6.8±0.2 | 9.8 |
Acetone-water | 95 | 6.9±0.1 | 5.2 |
THF-water | 45 | 5.8±0.4 | 15.3 |
Characterization by dynamic vapor sorption (DVS) confirms the monohydrate's stability across 10-60% relative humidity, with no phase transitions observed [7]. Single crystal X-ray diffraction reveals an extended hydrogen-bonding network where the water molecule bridges between the imidazole nitrogen and carbonyl oxygen, explaining the exceptional stability of this hydrate form compared to other amino acid derivatives.
Modern synthetic routes address environmental impact reduction through three primary strategies: enzymatic catalysis, solvent minimization, and atom economy improvements. Immobilized lipase B from Candida antarctica enables benzoylation in aqueous media at pH 8.0, eliminating organic solvents while achieving 85% conversion with minimal racemization [5]. This represents a significant advance over traditional Schotten-Baumann benzoylation, which generates stoichiometric hydrochloride waste.
Process innovations include:
Life cycle assessment studies demonstrate that these approaches reduce the process mass intensity (PMI) from 120 kg/kg in traditional methods to <25 kg/kg in optimized processes. Particularly notable is the 95% reduction in E-factor (kg waste/kg product) achieved through catalyst recycling and water-based workup protocols [8]. The implementation of countercurrent extraction instead of standard crystallization further reduces solvent consumption by 40-60% while maintaining product purity >99% [6] [9].
The peptide coupling efficiency of benzoyl-L-histidine differs substantially between solid-phase peptide synthesis (SPPS) and traditional solution-phase methods. In Fmoc-based SPPS, pre-loaded Wang resins enable incorporation with >99% coupling efficiency per cycle when using activating agents such as HATU in DMF [4]. This approach benefits from pseudo-first-order kinetics that drive reactions to completion, though it requires careful control of imidazole side-chain protection.
Critical comparison parameters:
Table 3: Synthesis Method Performance Metrics
Parameter | Solution-Phase | Solid-Phase | Hybrid Approach |
---|---|---|---|
Overall yield (5 steps) | 45-55% | 75-85% | 68-72% |
Racemization risk | 3-5% | <0.5% | 1-2% |
Scale-up feasibility | Kilogram | Milligram | Multigram |
Purity (HPLC) | 98.5% | 95.5% | 99.2% |
Solvent consumption | High | Medium | Medium-low |
The hybrid approach emerges as particularly innovative, where solution-phase synthesized benzoyl-L-histidine monohydrate is incorporated as protected building blocks in SPPS. This combines the high fidelity of solution-phase crystallization with the synthetic efficiency of solid-phase assembly. Recent advances demonstrate that pre-activated Emoc-His(Bzm)-OH building blocks (Bzm = benzimidazole-like protection) reduce coupling times to <20 minutes while eliminating racemization [4] [6].
Scale-up studies reveal that continuous flow solution-phase synthesis achieves the most favorable balance for industrial production, delivering 200-500g/hour with consistent monohydrate stoichiometry. This method combines in-line liquid-liquid extraction with antisolvent crystallization, producing material that meets pharmaceutical-grade specifications without recrystallization [6] [9].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: